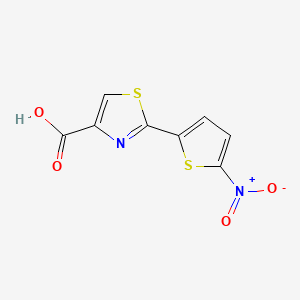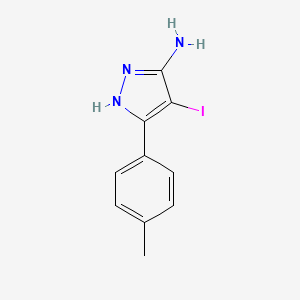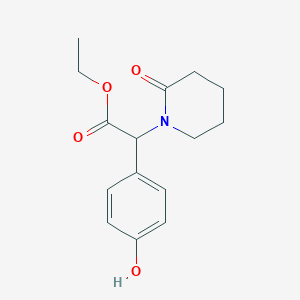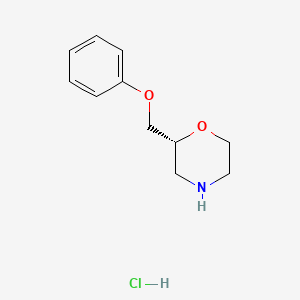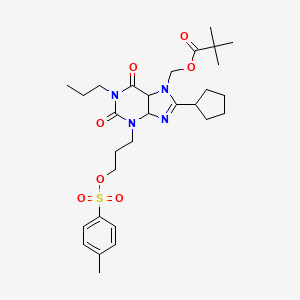
(8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate est une molécule organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé présente un noyau de purine, qui est une structure courante dans de nombreuses molécules biologiquement actives, y compris les nucléotides et certains produits pharmaceutiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate implique généralement plusieurs étapes, en partant de précurseurs facilement disponibles.
Formation du noyau purine : Cette étape implique la cyclisation de précurseurs appropriés dans des conditions acides ou basiques pour former le système cyclique purine.
Introduction des groupes tosyloxy et pivalate : Le groupe tosyloxy peut être introduit via une réaction de tosylation utilisant le chlorure de tosyle et une base, tandis que le groupe pivalate peut être ajouté par estérification avec l'acide pivalique et un agent de couplage approprié.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
(8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate: peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé, modifiant potentiellement son activité biologique.
Substitution : Le groupe tosyloxy est un bon groupe partant, rendant le composé apte aux réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium, le borohydrure de sodium et l'hydrogénation catalytique peuvent être utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols et les alcoolates peuvent être utilisés dans des réactions de substitution, souvent dans des conditions basiques.
Principaux produits
Les principaux produits de ces réactions dépendront des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou carboxylés, tandis que la substitution pourrait introduire divers groupes fonctionnels à la place du groupe tosyloxy.
Applications de la recherche scientifique
This compound:
Chimie : Le composé peut être utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Médecine : Le composé pourrait être exploré pour ses effets thérapeutiques potentiels, en particulier dans les domaines où les analogues de purine sont connus pour être actifs.
Industrie : La structure unique du composé peut trouver des applications dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme d'action du This compound dépendrait de ses interactions spécifiques avec les cibles moléculaires. Les mécanismes potentiels comprennent :
Inhibition enzymatique : Le composé peut inhiber les enzymes en imitant la structure des substrats ou cofacteurs naturels.
Liaison aux récepteurs : Il pourrait se lier à des récepteurs spécifiques, modifiant leur activité et les voies de signalisation en aval.
Interaction ADN/ARN : Le composé peut s'intercaler dans l'ADN ou l'ARN, affectant leur fonction et leur stabilité.
Applications De Recherche Scientifique
(8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in areas where purine analogs are known to be active.
Industry: The compound’s unique structure may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by mimicking the structure of natural substrates or cofactors.
Receptor Binding: It could bind to specific receptors, altering their activity and downstream signaling pathways.
DNA/RNA Interaction: The compound may intercalate into DNA or RNA, affecting their function and stability.
Comparaison Avec Des Composés Similaires
(8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate: peut être comparé à d'autres dérivés de purine tels que :
Adénosine : Un nucléoside purine naturel avec divers rôles biologiques.
Théophylline : Un dérivé de purine utilisé comme bronchodilatateur.
Allopurinol : Un analogue de purine utilisé pour traiter la goutte en inhibant la xanthine oxydase.
Les caractéristiques structurelles uniques du This compound comprennent la présence des groupes cyclopentyle et pivalate, qui peuvent conférer des propriétés chimiques et biologiques distinctes par rapport à d'autres dérivés de purine.
Propriétés
Formule moléculaire |
C29H42N4O7S |
|---|---|
Poids moléculaire |
590.7 g/mol |
Nom IUPAC |
[8-cyclopentyl-3-[3-(4-methylphenyl)sulfonyloxypropyl]-2,6-dioxo-1-propyl-4,5-dihydropurin-7-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C29H42N4O7S/c1-6-16-32-26(34)23-25(30-24(21-10-7-8-11-21)33(23)19-39-27(35)29(3,4)5)31(28(32)36)17-9-18-40-41(37,38)22-14-12-20(2)13-15-22/h12-15,21,23,25H,6-11,16-19H2,1-5H3 |
Clé InChI |
ODWBQOIFOYLDDA-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=O)C2C(N=C(N2COC(=O)C(C)(C)C)C3CCCC3)N(C1=O)CCCOS(=O)(=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


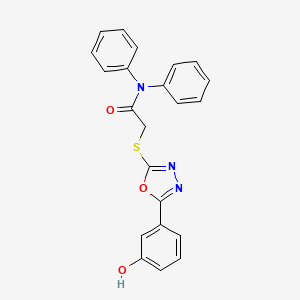
![1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one](/img/structure/B11771494.png)
![7-Methoxybenzo[d]isoxazole](/img/structure/B11771500.png)
![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11771507.png)
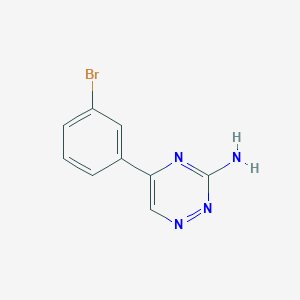
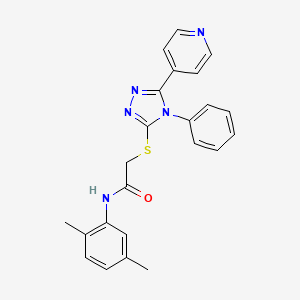
![(5-Ethyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11771521.png)

